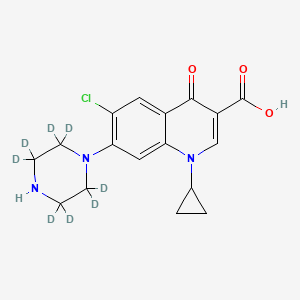
6-Chloro-6-defluoro Ciprofloxacin-d8
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Chloro-6-defluoro Ciprofloxacin-d8 is a synthetic derivative of ciprofloxacin, a well-known fluoroquinolone antibiotic. This compound is characterized by the substitution of chlorine and the removal of fluorine atoms, resulting in a unique chemical structure. It is primarily used as a reference standard in pharmaceutical research and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-6-defluoro Ciprofloxacin-d8 involves several steps, starting from the basic structure of ciprofloxacin. The key steps include:
Chlorination: Introduction of a chlorine atom at the 6th position.
Defluorination: Removal of fluorine atoms from the structure.
Deuteration: Incorporation of deuterium atoms to achieve the d8 isotopic labeling.
These reactions typically require specific reagents and conditions, such as chlorinating agents, deuterium sources, and controlled temperature and pressure settings .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Conducting reactions in large reactors.
Purification: Using techniques like crystallization and chromatography to isolate the desired compound.
Quality Control: Ensuring the purity and consistency of the product through rigorous testing.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-6-defluoro Ciprofloxacin-d8 undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Reagents like halogens and nucleophiles are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives, while reduction may produce hydroquinolone derivatives .
Scientific Research Applications
6-Chloro-6-defluoro Ciprofloxacin-d8 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard for analytical methods, such as mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Studied for its interactions with bacterial enzymes and cellular pathways.
Medicine: Investigated for its potential antibacterial properties and mechanisms of action.
Industry: Utilized in the development and quality control of pharmaceutical products.
Mechanism of Action
The mechanism of action of 6-Chloro-6-defluoro Ciprofloxacin-d8 involves the inhibition of bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication and transcription. By binding to these enzymes, the compound prevents the supercoiling and relaxation of DNA, ultimately leading to bacterial cell death .
Comparison with Similar Compounds
Similar Compounds
Ciprofloxacin: The parent compound, known for its broad-spectrum antibacterial activity.
Levofloxacin: Another fluoroquinolone with a similar mechanism of action.
Moxifloxacin: A more advanced fluoroquinolone with enhanced activity against Gram-positive bacteria.
Uniqueness
6-Chloro-6-defluoro Ciprofloxacin-d8 is unique due to its specific isotopic labeling (d8) and structural modifications (chlorination and defluorination). These modifications make it a valuable tool for research, particularly in studying the pharmacokinetics and metabolism of fluoroquinolones .
Properties
Molecular Formula |
C17H18ClN3O3 |
|---|---|
Molecular Weight |
355.8 g/mol |
IUPAC Name |
6-chloro-1-cyclopropyl-7-(2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid |
InChI |
InChI=1S/C17H18ClN3O3/c18-13-7-11-14(8-15(13)20-5-3-19-4-6-20)21(10-1-2-10)9-12(16(11)22)17(23)24/h7-10,19H,1-6H2,(H,23,24)/i3D2,4D2,5D2,6D2 |
InChI Key |
OSHQUWATYOBFNE-SQUIKQQTSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1)([2H])[2H])([2H])[2H])C2=C(C=C3C(=C2)N(C=C(C3=O)C(=O)O)C4CC4)Cl)([2H])[2H])[2H] |
Canonical SMILES |
C1CC1N2C=C(C(=O)C3=CC(=C(C=C32)N4CCNCC4)Cl)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2R)-5-deuterio-2,7,8-trimethyl-2-[(3E,7E)-4,8,12-trimethyltrideca-3,7,11-trienyl]-3,4-dihydrochromen-6-ol](/img/structure/B12418727.png)
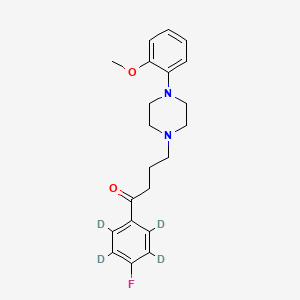
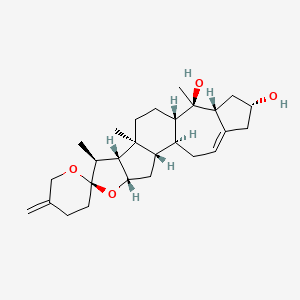

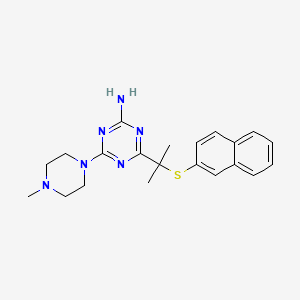
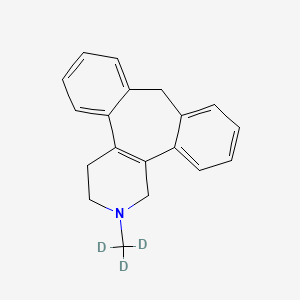
![[(2R,4S,5R)-4-hydroxy-5-methyloxolan-2-yl]methyl-tris(trideuteriomethyl)azanium;chloride](/img/structure/B12418765.png)

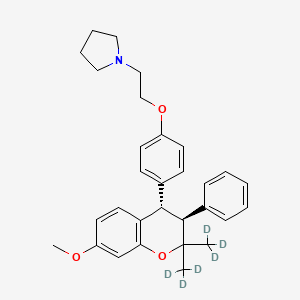
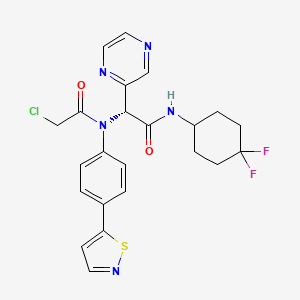
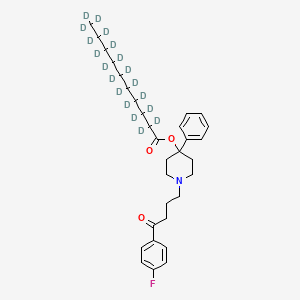

![2-Methoxy-4-[2-[(1-methylethyl)amino]ethyl]phenol-d4](/img/structure/B12418806.png)
